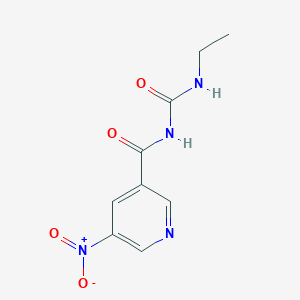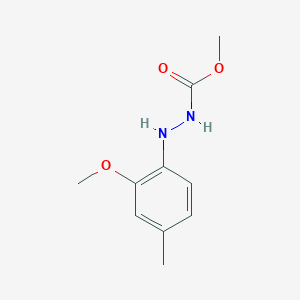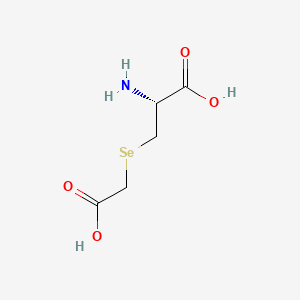![molecular formula C21H48O3Si2 B14600000 Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-71-7](/img/structure/B14600000.png)
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C21H48O3Si2. This compound is characterized by the presence of a triethoxysilyl group attached to an ethyl chain, which is further bonded to a dihexylmethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Reactants: Hexylmethylsilane, triethoxysilane, and an alkene.
Catalyst: Platinum or rhodium complexes.
Solvent: Toluene or other non-polar solvents.
Temperature: 60-100°C.
Pressure: Atmospheric or slightly elevated.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified by distillation or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Catalysts: Acidic or basic catalysts for substitution reactions.
The major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Wissenschaftliche Forschungsanwendungen
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in surface modification of silica and other materials to enhance their properties.
Biology: Utilized in the development of biocompatible materials and coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Wirkmechanismus
The mechanism by which Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acidic or basic conditions and result in the formation of a stable network of siloxane bonds that enhance the material’s properties .
Vergleich Mit ähnlichen Verbindungen
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
Triethoxysilane: A simpler compound with a single triethoxysilyl group.
Hexyltriethoxysilane: Contains a hexyl group attached to a triethoxysilyl group.
Methyltriethoxysilane: Contains a methyl group attached to a triethoxysilyl group.
The uniqueness of this compound lies in its complex structure, which provides enhanced chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61210-71-7 |
|---|---|
Molekularformel |
C21H48O3Si2 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
dihexyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C21H48O3Si2/c1-7-12-14-16-18-25(6,19-17-15-13-8-2)20-21-26(22-9-3,23-10-4)24-11-5/h7-21H2,1-6H3 |
InChI-Schlüssel |
AKBMPJDGRDSDBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](C)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


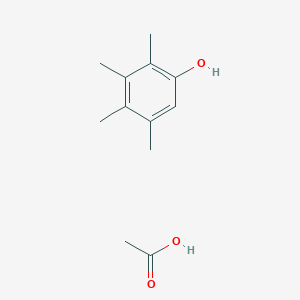
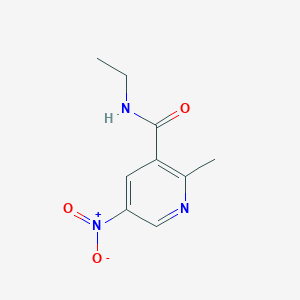
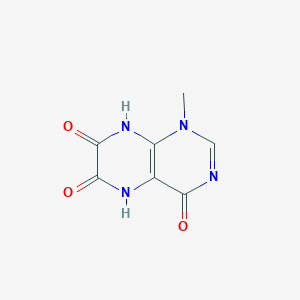

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
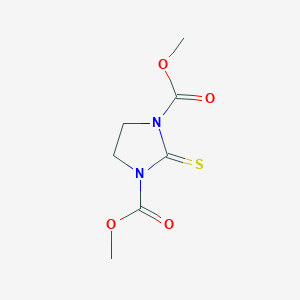
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
